2-Chloro-5-methylbenzoyl chloride

Description

Significance of Acyl Chlorides in Modern Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds that are pivotal in numerous organic synthesis reactions. numberanalytics.com Their general structure is characterized by a carbonyl group bonded to a chlorine atom (R-COCl), where 'R' can be an alkyl or aryl group. numberanalytics.comwikipedia.org This functional group makes them highly reactive derivatives of carboxylic acids. wikipedia.org

The significance of acyl chlorides in modern organic synthesis stems from their high reactivity, which makes them excellent acylating agents. numberanalytics.comfiveable.me The carbonyl carbon is highly electrophilic due to the electronegative chlorine atom, making it susceptible to attack by nucleophiles. numberanalytics.com This reactivity allows for the efficient formation of carbon-oxygen and carbon-nitrogen bonds, which is a fundamental process in the synthesis of a wide array of compounds. numberanalytics.com

Acyl chlorides serve as crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comontosight.ai It is estimated that approximately 70% of all pharmaceuticals and 60% of agrochemicals utilize acyl chloride intermediates in their synthesis. ontosight.ai They are readily converted into other carboxylic acid derivatives such as esters, amides, and acid anhydrides. wikipedia.orgfiveable.me Their versatility and high reactivity make them indispensable tools for chemists in creating complex molecules with specific desired properties. ontosight.ai

Overview of 2-Chloro-5-methylbenzoyl Chloride as a Reactive Chemical Intermediate

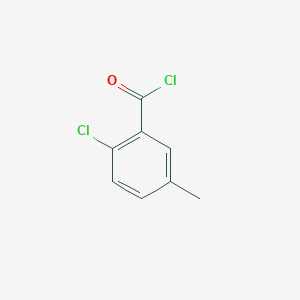

This compound is a specific acyl chloride that serves as a valuable reactive intermediate in organic synthesis. cymitquimica.com It possesses a benzene (B151609) ring substituted with a chlorine atom at the second position and a methyl group at the fifth position, in addition to the acyl chloride functional group. cymitquimica.com This substitution pattern influences its electronic and steric properties, which can be exploited in various chemical reactions.

As a member of the acyl chloride family, this compound is characterized by its high reactivity, particularly in nucleophilic acyl substitution reactions. cymitquimica.com This reactivity makes it a useful building block for the synthesis of more complex molecules, including intermediates for pharmaceuticals and agrochemicals. cymitquimica.com The compound is typically a colorless to pale yellow liquid with a pungent odor, a characteristic feature of acyl chlorides. cymitquimica.com It is also sensitive to moisture and can hydrolyze when exposed to water. cymitquimica.com

The utility of this compound lies in its ability to introduce the 2-chloro-5-methylbenzoyl moiety into a target molecule. This can be a key step in the synthesis of specialized chemical compounds.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21900-50-5 cymitquimica.comchemsrc.com |

| Molecular Formula | C₈H₆Cl₂O cymitquimica.com |

| Molecular Weight | 189.04 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Pungent cymitquimica.com |

| Synonyms | Benzoyl chloride, 2-chloro-5-methyl- cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJBPCOCGEZHKMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567751 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-50-5 | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 5 Methylbenzoyl Chloride

Established Laboratory Synthesis Routes

In a laboratory setting, 2-chloro-5-methylbenzoyl chloride is typically synthesized from either the carboxylic acid or aldehyde precursor. The choice of method often depends on the availability of starting materials, desired purity, and scale of the reaction.

Preparation from Substituted Benzoic Acids and Chlorinating Agents

A common and reliable method for the preparation of this compound is the reaction of 2-chloro-5-methylbenzoic acid with a suitable chlorinating agent. This reaction involves the conversion of the carboxylic acid's hydroxyl group into a good leaving group, which is subsequently displaced by a chloride ion.

Several chlorinating agents are effective for this transformation, with thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂) being the most frequently employed.

Thionyl Chloride (SOCl₂): The reaction of 2-chloro-5-methylbenzoic acid with thionyl chloride is a widely used method. It produces the desired acyl chloride along with gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. The reaction is typically carried out by refluxing the benzoic acid in an excess of thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

Phosphorus Pentachloride (PCl₅): Phosphorus pentachloride is a powerful chlorinating agent that readily converts carboxylic acids to their corresponding acyl chlorides. The reaction with 2-chloro-5-methylbenzoic acid yields this compound and phosphorus oxychloride (POCl₃) as a byproduct. The reaction is generally vigorous and may not require external heating.

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent for this conversion, often used in the presence of a catalytic amount of DMF. The reaction proceeds under mild conditions and produces volatile byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). This method is often preferred for smaller-scale syntheses where mild conditions are crucial.

| Chlorinating Agent | Typical Reaction Conditions | Byproducts | Advantages |

| Thionyl Chloride | Reflux, often with catalytic DMF | SO₂, HCl | Gaseous byproducts simplify workup |

| Phosphorus Pentachloride | Often exothermic, may not require heat | POCl₃, HCl | Highly reactive |

| Oxalyl Chloride | Mild conditions, catalytic DMF | CO, CO₂, HCl | Volatile byproducts, mild reaction |

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Temperature and Reaction Time: The optimal temperature and reaction duration depend on the chlorinating agent. Reactions with thionyl chloride are often heated to reflux for several hours to ensure complete conversion. In contrast, reactions with phosphorus pentachloride are typically faster and may proceed at room temperature. Monitoring the reaction progress, for instance by observing the cessation of gas evolution, is crucial.

Stoichiometry of Reagents: Using a slight excess of the chlorinating agent can help drive the reaction to completion. However, a large excess can complicate the purification process. The molar ratio of the carboxylic acid to the chlorinating agent is a key parameter to optimize for achieving high yields.

Use of Solvents and Catalysts: While some reactions can be performed neat, particularly with thionyl chloride, the use of an inert solvent such as dichloromethane or toluene (B28343) can be beneficial for controlling the reaction temperature and facilitating stirring. As mentioned, DMF is a common catalyst, particularly for reactions with thionyl chloride and oxalyl chloride, as it forms a Vilsmeier reagent in situ, which is the active chlorinating species.

Purification: After the reaction is complete, the crude this compound is typically purified by distillation under reduced pressure to remove any unreacted starting materials, byproducts like phosphorus oxychloride, and high-boiling impurities.

| Parameter | General Optimization Strategy |

| Temperature | Adjust based on the reactivity of the chlorinating agent; reflux for less reactive agents. |

| Reaction Time | Monitor for completion to avoid degradation and byproduct formation. |

| Reagent Ratio | Use a slight excess of the chlorinating agent to ensure full conversion. |

| Solvent | Use an inert solvent for better temperature control and handling. |

| Catalyst | Employ catalytic DMF for reactions with thionyl chloride and oxalyl chloride. |

Synthesis via Halogenation of Aldehyde Precursors

An alternative route to this compound is the direct halogenation of 2-chloro-5-methylbenzaldehyde. This method can be advantageous if the aldehyde is a more readily available or cost-effective starting material.

This synthesis is typically achieved by reacting the aldehyde with chlorine gas in the presence of a catalyst.

Catalyst: Phosphorus pentachloride (PCl₅) can be used in catalytic amounts to facilitate this reaction. The reaction of 2-chlorobenzaldehyde (B119727) with chlorine in the presence of a catalytic amount of PCl₅ has been shown to produce 2-chlorobenzoyl chloride in high yield and purity. A similar approach can be applied to the synthesis of this compound from 2-chloro-5-methylbenzaldehyde. The reaction is typically carried out at elevated temperatures, for example between 140°C and 170°C.

Reaction Conditions: The aldehyde is treated with a stream of chlorine gas. The reaction time can be significantly reduced, and high yields of over 90% with purities above 95% can be achieved with this catalytic approach. The molar ratio of the aldehyde to the phosphorus pentachloride catalyst is typically in the range of 1:0.05 to 1:0.2.

Industrial Production Techniques and Scalability Considerations

On an industrial scale, the synthesis of this compound prioritizes cost-efficiency, safety, and high throughput. The choice between the carboxylic acid and aldehyde routes often depends on the relative cost and availability of the starting materials.

Batch vs. Continuous Processing: While laboratory syntheses are typically performed in batch reactors, industrial production may utilize continuous flow reactors. Continuous processes can offer better control over reaction parameters, improved safety, and higher productivity.

Reagent Selection and Recycling: For large-scale production, the cost of reagents is a major factor. Thionyl chloride is often favored due to its relatively low cost and the convenient removal of gaseous byproducts. Efforts are also made to recover and recycle solvents and excess reagents to minimize waste and reduce costs.

Process Safety: The large-scale handling of corrosive and reactive chemicals like thionyl chloride and phosphorus pentachloride requires strict safety protocols. This includes the use of closed systems, efficient off-gas scrubbing, and robust temperature control to manage exothermic reactions.

Automation and Control: Industrial processes are often automated to ensure consistent product quality and safe operation. Real-time monitoring of reaction parameters allows for precise control and optimization of the synthesis.

The scalability of these synthetic routes requires careful consideration of heat transfer, mass transfer, and reaction kinetics to ensure that the high yields and purities achieved in the laboratory can be replicated on a large scale.

Process Development for Enhanced Efficiency and Selectivity

Process development for the synthesis of acyl chlorides like this compound is a systematic study of reaction conditions to maximize yield and selectivity while ensuring operational safety and efficiency. The primary industrial method for producing similar compounds, such as 2-chlorobenzaldehyde, involves the hydrolysis of 2-chlorobenzal chloride, a process that has been optimized by strengthening processing conditions and reactor design mdpi.com.

For the conversion of a carboxylic acid to an acyl chloride, process optimization involves the careful control of several key parameters:

Temperature: Reaction temperature is critical for managing reaction rate and preventing the formation of byproducts.

Reaction Time: Optimizing the duration of the reaction ensures the complete conversion of the starting material without degrading the desired product mdpi.com. For instance, in related syntheses, extending the reaction time beyond the point of full conversion can lead to a decrease in the selectivity of the main product mdpi.com.

Mixing and Mass Transfer: Efficient mixing, influenced by factors like stirring rate and impeller design, is crucial for maintaining homogeneity and ensuring effective heat and mass transfer, which is vital for achieving a safe and predictable operation contractpharma.com.

Catalyst System: The choice and concentration of catalysts, such as dimethylformamide (DMF), can significantly influence the reaction rate and efficiency of the chlorination process.

Computational Fluid Dynamics (CFD) techniques are increasingly used to simulate the fluid dynamics within a reactor, allowing for the optimization of the reactor's structure to improve efficiency without extensive physical experimentation mdpi.com. By modeling variables, developers can predict the impact of changes in parameters like temperature, residence time, and mixing effectiveness on the final product's quality and yield mt.com.

Continuous Flow Synthesis Modules and Their Advantages

Continuous flow chemistry has emerged as a transformative technology in the chemical and pharmaceutical industries, offering significant advantages over traditional batch processing for the synthesis of compounds like this compound. mt.commt.com This methodology involves pumping reactant streams through a network of tubes or microreactors where the reaction occurs. mt.commt.com

The primary advantages of employing continuous flow modules include:

Improved Process Safety: Flow chemistry drastically reduces the volume of reactants present at any given time, which significantly enhances safety, particularly when dealing with highly exothermic reactions or hazardous reagents. contractpharma.commt.com This minimized risk allows for reactions to be conducted under conditions that would be unsafe in large-scale batch reactors. mt.com

Enhanced Control and Reproducibility: Key reaction parameters such as temperature, pressure, mixing, and residence time are controlled with high precision. mt.com This superior control leads to better reproducibility, higher product quality, and reduced impurity levels. mt.commt.com

Rapid Optimization and Scale-Up: The modular nature of flow systems allows for rapid testing of different reaction variables with minimal consumption of reagents. mt.com Scaling up production is often more straightforward than with batch processes, as it can involve running the system for longer periods or adding parallel reactor lines. mt.com

A practical example is the continuous-flow synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, a structurally related compound. In this process, the corresponding carboxylic acid is rapidly converted into the highly reactive acyl chloride, which then reacts with another intermediate. This continuous-flow system achieves higher product yield and shorter reaction times under mild conditions compared to traditional tank reactor processes. researchgate.net

Interactive Table: Key Advantages of Continuous Flow Synthesis

| Advantage | Description |

| Safety | Small reaction volumes minimize the risk of thermal runaway and reduce exposure to hazardous materials. contractpharma.commt.com |

| Control | Precise management of parameters like temperature, pressure, and residence time. mt.com |

| Quality | Better control leads to higher product purity and fewer impurities. mt.commt.com |

| Efficiency | Faster reaction cycle times and higher throughput. mt.commt.com |

| Scalability | Simplifies the transition from laboratory development to industrial production. mt.com |

Alternative Chlorinating Agents (e.g., Trichloroisocyanuric Acid) in Industrial Processes

The choice of chlorinating agent is critical in the synthesis of acyl chlorides. While traditional reagents like thionyl chloride and phosgene are effective, they are also highly toxic, corrosive, and generate significant acidic waste, necessitating complex handling and disposal procedures. researchgate.netresearchgate.net In response, safer and more environmentally benign alternatives have been adopted in industrial processes.

Trichloroisocyanuric Acid (TCCA) has emerged as a versatile and efficient solid chlorinating agent. researchgate.netenamine.net TCCA is a stable, easy-to-handle, and cost-effective reagent, making it highly attractive for large-scale industrial applications. researchgate.net

Key benefits of using TCCA include:

Enhanced Safety and Handling: As a stable, solid compound, TCCA avoids the significant hazards associated with gaseous chlorine or corrosive liquids like thionyl chloride. researchgate.netgoogle.com

Simplified Reaction Workup: The primary byproduct of chlorination with TCCA is cyanuric acid, a solid that can be easily removed by filtration. enamine.netgoogle.com This often eliminates the need for a neutralization step, thereby avoiding the generation of large volumes of aqueous waste. google.com

High Atom Economy: TCCA contains three active chlorine atoms per molecule, making it more atom-economical compared to some other N-haloamides. researchgate.net

Solvent-Free Potential: In certain processes, such as the synthesis of 2-chloro-5-chloromethylpyridine from 2-chloro-5-methyl pyridine (B92270), using TCCA allows the reaction to proceed without a solvent, significantly increasing production capacity and reducing energy consumption. google.com

Another alternative is bis(trichloromethyl)carbonate (BTC) , a solid phosgene substitute. It is used for the rapid activation of carboxylic acids to form acyl chlorides, generating only CO2 and HCl as byproducts. researchgate.net This method has been successfully applied in the continuous-flow synthesis of intermediates for quinolone drugs, demonstrating its efficiency and improved environmental profile compared to processes using thionyl chloride or phosphorous pentachloride. researchgate.net

Comparative Analysis of Synthetic Routes: Efficiency, Purity, and Environmental Impact

Interactive Table: Comparison of Synthetic Routes for Acyl Chloride Production

| Synthetic Route | Chlorinating Agent | Key Advantages | Key Disadvantages/Challenges | Environmental Impact |

| Traditional Batch Synthesis | Thionyl Chloride, Phosgene, or Phosphorus Pentachloride | Well-established and widely understood methodology. | Use of highly toxic, corrosive, and hazardous reagents; potential for thermal runaway in large volumes; cumbersome post-processing. researchgate.net | Generates large amounts of acidic waste (e.g., HCl, SO₂) requiring neutralization and disposal. researchgate.net |

| Improved Batch Synthesis | Trichloroisocyanuric Acid (TCCA) | Safer, solid, and easy-to-handle reagent researchgate.net; simplified workup via filtration of solid byproduct (cyanuric acid) enamine.netgoogle.com; can eliminate the need for solvents and neutralization steps. google.com | May require specific conditions (e.g., chemical initiator, elevated temperature) to initiate the reaction. google.com | Significantly reduces the generation of aqueous waste and acidic off-gases compared to traditional methods. google.com |

| Continuous Flow Synthesis | Bis(trichloromethyl)carbonate (BTC), TCCA, or others | Superior safety due to minimal reactant volume contractpharma.commt.com; precise control over reaction conditions leads to higher yields and purity mt.commt.com; rapid reaction times and process intensification. mt.comresearchgate.net | Requires specialized and potentially costly equipment; risk of channel clogging with solid byproducts. | Highly efficient process minimizes waste; byproducts like CO₂ and HCl are generated in a contained system and can be managed effectively. researchgate.net |

Chemical Reactivity and Mechanistic Pathways of 2 Chloro 5 Methylbenzoyl Chloride

Fundamental Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides. This class of reactions involves the replacement of the chlorine atom by a nucleophile.

General Mechanism of Acyl Chloride Reactivity (e.g., Addition-Elimination)

The generally accepted mechanism for nucleophilic acyl substitution of acyl chlorides is a two-step process known as the addition-elimination mechanism. nih.govuni.edu

Addition: The reaction is initiated by the nucleophilic attack on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. uni.edu

Elimination: The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This results in the expulsion of the chloride ion, which is an excellent leaving group. uni.edu

Influence of Aromatic Chloro and Methyl Substituents on Reaction Pathways and Rates

The presence of chloro and methyl substituents on the benzene (B151609) ring of 2-Chloro-5-methylbenzoyl chloride significantly influences its reactivity. These effects are a combination of inductive and resonance effects.

Chloro Group (at position 2): The chlorine atom is an electron-withdrawing group due to its high electronegativity (inductive effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the chlorine atom also has lone pairs of electrons that can be donated to the aromatic ring through resonance (a +M or +R effect). In the case of benzoyl chlorides, the inductive effect of a chloro substituent generally dominates, leading to an increased reaction rate compared to unsubstituted benzoyl chloride. stackexchange.comrsc.org The ortho position of the chloro group can also introduce steric hindrance, which might slightly decrease the reaction rate by impeding the approach of the nucleophile.

Methyl Group (at position 5): The methyl group is an electron-donating group through hyperconjugation and a weak inductive effect (+I). This electron-donating nature tends to decrease the electrophilicity of the carbonyl carbon, thereby slowing down the rate of nucleophilic attack compared to an unsubstituted benzoyl chloride.

The combined effect of these two substituents on the reactivity of this compound is a balance between the activating effect of the chloro group and the deactivating effect of the methyl group. The net effect on the reaction rate will depend on the specific reaction and conditions. However, it is generally observed that electron-withdrawing groups have a more pronounced effect on the reactivity of benzoyl chlorides in nucleophilic substitution reactions.

Reactions with Oxygen-Containing Nucleophiles

This compound readily reacts with oxygen-containing nucleophiles such as alcohols, phenols, and water.

Esterification Reactions with Alcohols and Phenols

The reaction of this compound with alcohols and phenols yields the corresponding esters. This reaction follows the general nucleophilic acyl substitution mechanism. The alcohol or phenol (B47542) acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride gas that is formed as a byproduct. nih.gov

The reactivity of the alcohol or phenol will also influence the reaction rate. Less sterically hindered primary alcohols will react more readily than bulkier secondary or tertiary alcohols. Phenols are generally less reactive than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its nucleophilicity.

Hydrolysis Kinetics and Mechanism

The hydrolysis of this compound is a vigorous reaction that produces 2-chloro-5-methylbenzoic acid and hydrochloric acid. wikipedia.org The reaction follows the nucleophilic acyl substitution pathway, with water acting as the nucleophile.

The kinetics of the hydrolysis of substituted benzoyl chlorides have been studied extensively. The reaction is typically pseudo-first-order when carried out in a large excess of water. The rate of hydrolysis is influenced by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the rate of hydrolysis, while electron-donating groups decrease it. uni.educdnsciencepub.com

Based on studies of other substituted benzoyl chlorides, the hydrolysis of this compound is expected to be faster than that of benzoyl chloride due to the presence of the electron-withdrawing chloro group. The electron-donating methyl group will likely have a smaller, opposing effect.

Table 1: Relative Rates of Hydrolysis of Substituted Benzoyl Chlorides in 95% Ethanol at 25°C

| Substituent | Relative Rate Constant |

| p-NO2 | 6.88 |

| m-NO2 | 6.33 |

| p-Cl | 1.48 |

| H (Benzoyl chloride) | 1.00 |

| p-CH3 | 0.55 |

Data inferred from studies on substituted benzoyl chlorides. uni.edu

This table illustrates the general trend of substituent effects on the hydrolysis rate. The electron-withdrawing nitro group significantly increases the rate, while the electron-donating methyl group decreases it. The chloro group shows a moderate rate enhancement.

The rate of hydrolysis of acyl chlorides is significantly affected by the solvent. nih.gov The reaction is generally faster in more polar solvents, which can stabilize the charged tetrahedral intermediate. put.poznan.pl For the hydrolysis of benzoyl chlorides, studies have shown that the reaction mechanism can shift depending on the solvent's ionizing power and nucleophilicity. nih.gov

In highly aqueous and polar solvents, the reaction proceeds through the typical bimolecular addition-elimination mechanism. However, in less nucleophilic and more strongly ionizing solvents, a unimolecular SN1-type mechanism, involving the formation of an acylium ion intermediate, can become more significant, especially for substrates with electron-donating substituents. nih.gov

For this compound, given the presence of both an electron-withdrawing and an electron-donating group, the mechanism is likely to remain bimolecular in most aqueous solvent systems, with the solvent playing a crucial role in stabilizing the transition state.

Determination of Activation Parameters (ΔH≠, ΔS≠, ΔCP≠)

The study of a reaction's kinetics, particularly its response to temperature changes, allows for the determination of its activation parameters. These parameters, including the enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and heat capacity of activation (ΔCP≠), provide profound insights into the transition state of the rate-determining step.

Enthalpy of Activation (ΔH≠): This parameter represents the difference in enthalpy between the transition state and the ground state of the reactants. It is related to the energy barrier that must be overcome for the reaction to occur.

Entropy of Activation (ΔS≠): This value reflects the change in the degree of order when reactants proceed to the transition state. A negative ΔS≠ suggests a more ordered transition state (often indicative of associative or bimolecular mechanisms), while a positive ΔS≠ points to a more disordered, dissociative transition state (characteristic of unimolecular mechanisms).

Heat Capacity of Activation (ΔCP≠): This parameter is derived from the second derivative of the rate constant with respect to temperature. It is particularly sensitive to the solvation changes between the reactants and the transition state.

While these parameters are crucial for a complete mechanistic picture, specific experimental values for the hydrolysis of this compound are not detailed in the reviewed scientific literature. However, the general principles governing the solvolysis of benzoyl chlorides can be applied for a theoretical understanding. For many related benzoyl chlorides, solvolysis in various solvents shows a range of activation parameters that help to place the mechanism on a spectrum from associative to dissociative.

Table 1: Activation Parameters and Their Mechanistic Significance

| Parameter | Symbol | Significance |

| Enthalpy of Activation | ΔH≠ | Indicates the height of the energy barrier of the reaction. |

| Entropy of Activation | ΔS≠ | Provides insight into the degree of order in the transition state. |

| Heat Capacity of Activation | ΔCP≠ | Reflects changes in solvation between the ground state and the transition state. |

Mechanistic Interpretations (e.g., Bimolecular vs. Unimolecular Displacement)

The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a fully associative bimolecular (SN2-like) pathway to a dissociative unimolecular (SN1-like) pathway. The specific pathway is influenced by the substituents on the benzene ring, the solvent, and the temperature.

A common tool to analyze these mechanisms is the Grunwald-Winstein equation :

log(k/k₀) = mY

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant in a reference solvent (typically 80% ethanol/20% water).

Y is the solvent ionizing power parameter.

m is the sensitivity parameter, which reflects the sensitivity of the substrate's solvolysis rate to the solvent's ionizing power. wikipedia.org

An m value close to 1.0 is indicative of a dissociative, SN1-like mechanism involving a carbocation intermediate. wikipedia.org Conversely, m values significantly less than 1 suggest a mechanism with substantial bimolecular character (SN2), where the solvent acts as a nucleophile in the rate-determining step. wikipedia.org For reactions with significant solvent nucleophilic assistance, an extended Grunwald-Winstein equation is often applied. beilstein-journals.org

For this compound, the presence of an electron-donating methyl group and an electron-withdrawing chloro group on the ring suggests a complex interplay of electronic effects that would determine the precise nature of the transition state. A detailed kinetic study across various solvents would be required to determine its specific m value and thus elucidate its mechanistic leaning. Such a specific study for this compound has not been identified in the surveyed literature.

Solvent Kinetic Isotope Effects in Hydrolysis

The Solvent Kinetic Isotope Effect (SKIE) is a powerful tool for investigating the role of the solvent in a reaction mechanism. It is determined by comparing the reaction rate in a normal protic solvent (like H₂O) to the rate in its deuterated counterpart (D₂O). The resulting value (kH₂O/kD₂O) can provide evidence for the nature of the transition state.

A kH/kD > 1 (normal isotope effect) often suggests that O-H bond breaking is involved in the rate-determining step.

A kH/kD < 1 (inverse isotope effect) can indicate that the O-H (or O-D) bonds are stronger or more ordered in the transition state than in the reactants. chem-station.com This is often observed in reactions where the solvent acts as a nucleophile, leading to a more constrained transition state. chem-station.com

For the hydrolysis of acyl chlorides, an inverse isotope effect is frequently observed, which is consistent with a bimolecular mechanism where a water molecule attacks the carbonyl carbon in the rate-determining step. chem-station.com Specific SKIE data for the hydrolysis of this compound is not available in the public literature, but such an experiment would be invaluable for confirming the degree of nucleophilic participation by water in its hydrolysis.

Reactions with Nitrogen-Containing Nucleophiles

Amidation Reactions with Primary and Secondary Amines

This compound, as a typical acyl chloride, is expected to react readily with primary and secondary amines. This reaction, known as amidation or N-acylation, is a fundamental method for forming amide bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, and typically, a base is used to neutralize the resulting hydrochloric acid.

The general reaction is as follows:

R-NH₂ (Primary Amine) + this compound → N-R-2-chloro-5-methylbenzamide + HCl R₂-NH (Secondary Amine) + this compound → N,N-R₂-2-chloro-5-methylbenzamide + HCl

The reactivity of the amine depends on its basicity and steric hindrance. Less hindered and more basic amines generally react faster.

Formation of Substituted Benzamides and Related Nitrogenous Compounds

The amidation reaction of this compound is a versatile route to a wide array of substituted benzamides. These products are significant as they are often precursors or structural motifs in pharmaceuticals and other biologically active molecules. For instance, the synthesis of various N-substituted benzamides often involves the acylation of the corresponding amine with a substituted benzoyl chloride. nih.govnih.gov While the general reactivity is well-established, specific examples detailing the synthesis of a broad range of substituted benzamides from this compound are not extensively documented in the searched literature. However, it is a key intermediate for creating compounds like N-substituted N′-(2-methylthio-4-chloro-5-methylbenzenesulfonyl)guanidines, which have shown potential anticancer activity. mdpi.com

Table 2: Potential Amidation Reactions of this compound

| Amine Reactant | Product Class |

| Ammonia | Primary Benzamide |

| Methylamine | N-Methylbenzamide |

| Diethylamine | N,N-Diethylbenzamide |

| Aniline | N-Phenylbenzamide |

| Piperidine | Piperidinyl Benzamide |

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

This compound can serve as an acylating agent in the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution allows for the introduction of the 2-chloro-5-methylbenzoyl group onto another aromatic ring. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅). libretexts.orgresearchgate.net

The mechanism involves the formation of a highly electrophilic acylium ion, [2-Cl-5-Me-C₆H₃CO]⁺, through the interaction of the benzoyl chloride with the Lewis acid catalyst. This acylium ion then attacks the electron-rich aromatic substrate, followed by deprotonation to restore aromaticity and yield a diaryl ketone.

The orientation of the acylation on the substrate is governed by the directing effects of the substituents already present on the aromatic ring being acylated. For example, the Friedel-Crafts acylation of a substituted benzene like toluene (B28343) primarily yields the para-substituted product due to steric hindrance at the ortho positions. libretexts.orgchemguide.co.uk

While this is a classic reaction for benzoyl chlorides, specific documented examples of Friedel-Crafts acylations using this compound as the electrophile were not prominently featured in the reviewed literature.

Reactions with Other Nucleophilic Centers (e.g., Sulfur Nucleophiles, Carbanions)

The electrophilic carbonyl carbon of this compound is susceptible to attack by a variety of soft and hard nucleophiles beyond common oxygen and nitrogen-based reactants. The reactivity follows the general principles of nucleophilic acyl substitution, where the chloride ion serves as an effective leaving group.

Reactions with Sulfur Nucleophiles:

Sulfur-based nucleophiles, such as thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are particularly potent nucleophiles due to the high polarizability and large size of the sulfur atom. libretexts.orgmsu.edu They react readily with this compound to form thioesters.

The reaction with a thiol typically proceeds under basic conditions or with a catalyst to deprotonate the thiol, thereby increasing its nucleophilicity. The resulting thiolate anion then attacks the carbonyl carbon of the acyl chloride. This reaction is analogous to the formation of esters from alcohols but often proceeds more rapidly due to the enhanced nucleophilicity of sulfur compared to oxygen. msu.edu

The general mechanism involves:

Nucleophilic Attack: The sulfur atom of the thiol or thiolate attacks the electrophilic carbonyl carbon of this compound.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group, resulting in the formation of the corresponding S-alkyl or S-aryl 2-chloro-5-methylbenzothioate.

In a related context, studies on 2-(chloroseleno)benzoyl chloride have shown that it reacts with thiols, indicating the susceptibility of the benzoyl chloride moiety to attack by sulfur nucleophiles. researchgate.net

Reactions with Carbanions:

Carbanions, which are strong carbon-based nucleophiles often generated from organometallic reagents (like Grignard or organolithium reagents) or from CH-acidic compounds in the presence of a strong base, react with this compound to form ketones. This reaction is a key method for carbon-carbon bond formation.

The reaction mechanism is a standard nucleophilic acyl substitution:

The carbanion attacks the carbonyl carbon of the this compound.

A tetrahedral intermediate is formed.

The chloride ion is eliminated, yielding a new ketone. The product of the reaction with a generic Grignard reagent (R'-MgBr) would be 1-(2-chloro-5-methylphenyl)-1-R'-ketone.

It is crucial to control the reaction conditions, such as temperature (often low temperatures are required), to prevent a second nucleophilic attack by the carbanion on the newly formed ketone, which would lead to a tertiary alcohol.

Studies of Reaction Kinetics and Catalysis

The rate and mechanism of reactions involving this compound can be quantitatively described through kinetic studies and an understanding of catalytic influences.

Rate Law Determination for Key Transformations

The determination of the rate law for a reaction provides insight into the reaction mechanism, specifically which molecules are involved in the rate-determining step. For the reactions of this compound with nucleophiles (Nu), the rate law is typically determined experimentally by the method of initial rates. scribd.com

The general reaction can be written as: 2-Cl, 5-Me-C₆H₃COCl + Nu → 2-Cl, 5-Me-C₆H₃CONu + Cl⁻

Rate = k[this compound][Nucleophile]

Where:

k is the rate constant.

[this compound] is the molar concentration of the acyl chloride.

[Nucleophile] is the molar concentration of the nucleophilic reactant.

This rate law is consistent with a bimolecular mechanism, such as the common addition-elimination pathway, where both the acyl chloride and the nucleophile are involved in the rate-determining step. libretexts.org

To determine the orders of the reaction experimentally, a series of experiments would be conducted where the initial concentration of one reactant is varied while the other is held constant, and the initial reaction rate is measured.

| Experiment | Initial [this compound] (M) | Initial [Nu] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 2.0 x 10⁻³ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.0 x 10⁻³ |

Catalytic Effects on Reaction Rates (e.g., Chloride Ion Catalysis in Halogenation)

Catalysts can significantly alter the rate of reactions involving this compound. For nucleophilic acyl substitution reactions, bases are common catalysts. For instance, in the reaction with an alcohol or a thiol, a non-nucleophilic base like pyridine can be used to deprotonate the nucleophile, increasing its concentration and reactivity, thereby accelerating the reaction.

In the context of electrophilic aromatic substitution on the benzene ring of this compound (e.g., further halogenation), a Lewis acid catalyst is typically required. The carbonyl group is deactivating, directing incoming electrophiles to the meta position relative to itself. The existing chloro and methyl groups also exert directing effects.

While direct studies on chloride ion catalysis in the halogenation of this compound are not prominent, the principle can be inferred. In some systems, halide ions can participate in catalytic cycles. More relevant is the use of catalysts in the formation of similar compounds. For example, the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde (B119727) is catalyzed by phosphorus pentachloride, which significantly reduces the reaction time compared to the uncatalyzed reaction. google.com Modern synthetic methods also employ advanced catalytic systems, such as dual photoredox and cobalt catalysis, for various transformations including hydrohalogenation, highlighting the broad potential for catalysis to influence reaction pathways and rates. acs.orgacs.org

Advanced Kinetic Measurement Techniques (e.g., Rotating Platinum Electrode, Laser Flash Photolysis)

To study the kinetics of fast reactions or to detect transient intermediates involving this compound, advanced instrumental methods are employed.

Rotating Platinum Electrode (RPE): Electrochemical techniques are valuable for monitoring reaction kinetics in real-time. A rotating platinum electrode (RPE) can be used in amperometric or potentiometric setups to follow the concentration of an electroactive species. nih.govacs.org For instance, in the hydrolysis or alcoholysis of this compound, the reaction produces a chloride ion (Cl⁻). The concentration of chloride ions can be monitored over time using an RPE, allowing for the calculation of the reaction rate. nih.gov The steady rotation of the electrode ensures that the measured current is proportional to the bulk concentration of the analyte, providing reliable kinetic data. Platinum itself is a relatively inert metal, making it suitable as an electrode material for many chemical systems. wikipedia.org

Laser Flash Photolysis (LFP): Laser flash photolysis is a powerful technique for studying the kinetics of very fast reactions and identifying short-lived intermediates, such as free radicals or excited states, with lifetimes in the nanosecond to microsecond range. nih.gov While this compound itself may not be the primary subject of LFP studies, this technique could be applied to investigate its photochemical reactions or reactions involving photochemically generated reactants. For example, if this compound were reacted with a species generated by a laser pulse, LFP could monitor the decay of the transient species and the formation of the product in real-time. Studies on the fragmentation of substituted benzyloxychlorocarbenes have successfully used LFP to measure fragmentation rate constants, demonstrating the technique's applicability to reactive intermediates in complex organic reactions. nih.gov

Derivatization Chemistry and Applications in Organic Synthesis

Synthesis of Complex Organic Intermediates

2-Chloro-5-methylbenzoyl chloride is a valuable reagent for the synthesis of complex organic intermediates, primarily through its acylation reactions with various nucleophiles. The electrophilic nature of the carbonyl carbon in the acyl chloride group allows for facile reactions with amines, alcohols, and other nucleophilic species, leading to the formation of amides, esters, and ketones, respectively. These reactions are fundamental in building molecular complexity and introducing the 2-chloro-5-methylbenzoyl moiety into larger molecular frameworks.

For instance, the reaction of this compound with primary or secondary amines yields N-substituted amides. These amide intermediates can be further functionalized or can be part of a larger synthetic strategy towards biologically active molecules. The presence of the chloro and methyl groups on the aromatic ring can influence the reactivity and properties of the resulting intermediates, offering opportunities for selective transformations at other positions of the molecule.

| Reactant | Product | Reaction Type |

| Primary/Secondary Amine | N-substituted-2-chloro-5-methylbenzamide | Acylation |

| Alcohol | 2-chloro-5-methylbenzoate ester | Esterification |

| Organometallic Reagent | 2-chloro-5-methylphenyl ketone | Friedel-Crafts Acylation |

Construction of Diverse Heterocyclic Systems

The reactivity of this compound extends to the construction of various heterocyclic scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

Formation of Benzoxazolones

While direct synthesis of benzoxazolones from this compound is not extensively documented, its derivatives can be employed in multi-step synthetic pathways to construct this heterocyclic core. For example, the corresponding 2-chloro-5-methylbenzoic acid can be converted to an isocyanate which can then undergo intramolecular cyclization to form a benzoxazolone derivative. The synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives has been reported to yield compounds with potential antibacterial and antifungal activities rsc.org. The general synthesis of benzoxazolone derivatives highlights their importance as scaffolds in drug design due to their diverse biological profiles, including anticancer, analgesic, and anti-inflammatory properties mdpi.com.

Synthesis of Pyridine (B92270) Derivatives

This compound can be utilized in the synthesis of pyridine derivatives through various synthetic strategies. One common approach involves the amidation of an amino-substituted pyridine with this compound to introduce the benzoyl group onto the pyridine ring. The resulting amide can then undergo further transformations. For instance, 2-chloro-5-methylpyridine is a key intermediate in the synthesis of certain herbicides epo.org. The synthesis of 2-chloro-5-chloromethyl-pyridine, a related and important intermediate for insecticides, can be achieved through various routes, including the chlorination of 2-alkoxy-5-alkoxymethyl-pyridine derivatives nepjol.info. Additionally, imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde are reported as potential herbicides and fungicides researchgate.net.

Preparation of Imidazolines, Triazoles, and Related Azoles

The synthesis of imidazolines can be achieved through the reaction of imidoyl chlorides with aziridines in a Heine reaction type of ring expansion nih.gov. Although direct use of this compound is not explicitly detailed, its conversion to the corresponding imidoyl chloride would be a key step in this synthetic route.

For the synthesis of triazoles, this compound can be reacted with hydrazine to form a hydrazide. This hydrazide can then undergo cyclization with a suitable one-carbon synthon to yield a triazole ring. Various methods for the synthesis of 1,2,4-triazoles have been developed, including multi-component reactions involving trifluoroacetimidoyl chlorides and hydrazine hydrate nih.gov. The synthesis of 1,2,4-triazole C-nucleosides from hydrazonyl chlorides and nitriles has also been reported researchgate.net.

Derivatization for Other Heterocyclic Scaffolds (e.g., Isoindolinones, Pyrimidines, Thiazoles)

Isoindolinones: The synthesis of isoindolinone derivatives can be achieved from precursors like 2-benzoylbenzoic acid, which shares a similar structural motif with this compound. A one-pot method for synthesizing novel isoindolinone derivatives from 2-benzoylbenzoic acid has been developed, highlighting a potential pathway for derivatization nih.gov. Furthermore, imidazo[2,1-a]isoindolones can be synthesized from amino acid-based N-phenacyl-2-cyano-4-nitrobenzenesulfonamides, demonstrating the versatility of related benzoyl compounds in forming complex fused heterocyclic systems nih.gov.

Pyrimidines: The synthesis of pyrimidines often involves the condensation of amidines with α,β-unsaturated ketones or the reaction of imidoyl chlorides with phosgene rsc.orggoogleapis.com. This compound could be converted to an amidine or an imidoyl chloride to participate in such cyclization reactions to form pyrimidine derivatives.

Thiazoles: The Hantzsch thiazole synthesis is a classical method for forming the thiazole ring, which involves the reaction of an α-haloketone with a thioamide nih.gov. This compound can be converted to a corresponding thioamide, which can then be reacted with an α-haloketone to yield a thiazole derivative. The synthesis of 2-chloro-5-chloromethyl-1,3-thiazole is a key step in the production of some agrochemicals google.com.

Precursor in the Synthesis of Agrochemical Intermediates

This compound and its derivatives are important precursors in the synthesis of agrochemical intermediates. The presence of the chloro and methyl groups on the phenyl ring is a common feature in many active agrochemical compounds. For example, 2-chloro-5-methylpyridine, which can be synthesized from precursors related to this compound, is a key intermediate for herbicides epo.org. The related compound, 2-chloro-5-chloromethylpyridine, is an important intermediate for the synthesis of neonicotinoid insecticides googleapis.com. Similarly, 2-chloro-5-chloromethyl-1,3-thiazole is a crucial intermediate for the synthesis of thiazole-based pesticides patsnap.com. The derivatization of these intermediates often involves reactions at the chloromethyl group, but the initial synthesis relies on precursors that establish the substituted aromatic or heterocyclic core.

| Agrochemical Intermediate | Precursor Relationship |

| 2-Chloro-5-trichloromethylpyridine | Can be synthesized from 2-chloro-5-methylpyridine, a related structure. |

| 2-Chloro-5-chloromethylpyridine | Important for neonicotinoid insecticides. |

| 2-Chloro-5-chloromethyl-1,3-thiazole | Key intermediate for thiazole-based pesticides. |

Building Block for Pharmaceutical Precursors and Scaffolds

The structural motif of this compound is found in numerous compounds of medicinal interest. Its utility as a building block lies in its ability to readily react with various nucleophiles, such as amines and alcohols, to form stable amide and ester linkages, respectively. These reactions are fundamental in the construction of more complex pharmaceutical precursors and scaffolds.

The development of chemical libraries, which are collections of diverse small molecules, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. This compound is an excellent reagent for this purpose due to its capacity to be systematically reacted with a large number of different amines to generate a library of N-substituted benzamides.

The general reaction involves the acylation of a primary or secondary amine with this compound, typically in the presence of a base to neutralize the hydrochloric acid byproduct. This straightforward and high-yielding reaction allows for the rapid generation of a multitude of distinct amide derivatives. For instance, the reaction with a diverse set of anilines or aliphatic amines can produce a library of compounds with varied electronic and steric properties, which can then be evaluated for their biological activity.

An analogous process is described in the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide, where 5-chloro-2-methoxybenzoyl chloride is reacted with phenethylamine. google.com This highlights the general utility of substituted benzoyl chlorides in creating specific amide products in high yield. google.com Similarly, the acylation of 2-aminothiobenzamide with various substituted benzoyl chlorides has been employed to synthesize a series of 2-benzoylaminothiobenzamides, which can be further cyclized to form quinazoline-4-thiones. nih.gov This demonstrates the potential for creating complex heterocyclic scaffolds from benzoyl chloride precursors.

To illustrate the potential for library development, the following table outlines a hypothetical set of reactions between this compound and a selection of primary amines.

| Amine Substrate | Product Name | Potential Application Area |

| Aniline | N-phenyl-2-chloro-5-methylbenzamide | Antifungal, Herbicide |

| 4-Fluoroaniline | N-(4-fluorophenyl)-2-chloro-5-methylbenzamide | Pharmaceutical Intermediate |

| Benzylamine | N-benzyl-2-chloro-5-methylbenzamide | Agrochemical Research |

| Cyclohexylamine | N-cyclohexyl-2-chloro-5-methylbenzamide | Materials Science |

This table is illustrative and intended to show the variety of potential products.

In addition to amides, this compound is readily employed in the synthesis of ester-based conjugates. These esters can serve as advanced chemical intermediates, which are molecules that are further elaborated to produce the final target compound. The esterification reaction typically involves the treatment of an alcohol or a phenol (B47542) with this compound in the presence of a base.

These ester conjugates can be designed to have specific properties, such as improved solubility or the ability to be selectively cleaved under certain conditions. For example, the esterification of a complex natural product containing a hydroxyl group can be used to protect that group during subsequent chemical transformations. The resulting ester can then be hydrolyzed to regenerate the original hydroxyl group.

The functionalization of natural phenols, such as carvacrol and eugenol, through esterification with various acyl chlorides has been shown to enhance their biological activity. nih.gov This principle can be extended to the use of this compound to create novel ester derivatives of bioactive molecules, potentially leading to compounds with improved therapeutic properties.

The following table provides examples of potential ester-based conjugates that could be synthesized from this compound.

| Alcohol/Phenol Substrate | Product Name | Potential Role |

| Phenol | Phenyl 2-chloro-5-methylbenzoate | Intermediate for dye synthesis |

| 4-Nitrophenol | 4-Nitrophenyl 2-chloro-5-methylbenzoate | Activated ester for further reactions |

| Cholesterol | Cholesteryl 2-chloro-5-methylbenzoate | Liquid crystal research |

| Menthol | Menthyl 2-chloro-5-methylbenzoate | Flavor and fragrance industry |

This table is illustrative and intended to show the variety of potential products.

Functionalization of Complex Molecular Architectures via Acyl Transfer

The high reactivity of the acyl chloride group in this compound makes it a suitable reagent for the functionalization of complex molecular architectures through acyl transfer reactions. This process involves the transfer of the 2-chloro-5-methylbenzoyl group to a nucleophilic site on a larger, more intricate molecule, such as a natural product or a synthetic macrocycle.

Such late-stage functionalization can be a powerful strategy in medicinal chemistry and materials science. It allows for the modification of the properties of a complex molecule without the need to redesign its entire synthesis. For example, the acylation of a hydroxyl or amino group on a biologically active compound can lead to a derivative with altered potency, selectivity, or pharmacokinetic profile.

The selective acylation of one nucleophilic group in the presence of others can be a challenge in complex molecules. However, by carefully controlling the reaction conditions, such as temperature, solvent, and the choice of base, a degree of selectivity can often be achieved. The 2-chloro-5-methylbenzoyl group can impart specific properties to the parent molecule, such as increased lipophilicity or altered steric bulk, which can be beneficial for its intended application. The tailored functionalization of natural phenols to improve biological activity serves as a foundational example of this principle. nih.gov

Analytical and Spectroscopic Characterization

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating 2-Chloro-5-methylbenzoyl chloride from starting materials, byproducts, and impurities, as well as for quantifying its purity. Due to the reactive nature of the acyl chloride functional group, specific strategies are often employed.

Gas chromatography is a powerful tool for monitoring the synthesis of substituted benzoyl chlorides and for assessing the purity of the final product. google.com Given the high reactivity and potential for thermal degradation of acyl chlorides, analysis often involves derivatization to form more stable compounds. oup.comnih.gov

A common approach is to convert the acyl chloride into a corresponding ester or amide. For instance, reaction with an alcohol like methanol (B129727) or 2-butanol, or with an amine like diethylamine, produces a stable derivative that can be easily analyzed by GC. oup.comacs.orgjapsonline.com This derivatization step allows for the indirect but accurate quantification of the acyl chloride. The progress of the synthesis reaction, such as the chlorination of the corresponding benzaldehyde, can be monitored by taking aliquots from the reaction mixture, derivatizing them, and analyzing them by GC to determine the conversion rate. google.com

Furthermore, this method can simultaneously determine the presence of the precursor carboxylic acid (2-chloro-5-methylbenzoic acid), a common impurity that can be challenging to separate otherwise. oup.comnih.gov The carboxylic acid can be derivatized using a different agent, such as a silylating agent, allowing for its separation and quantification in the same chromatographic run. oup.com A flame ionization detector (FID) is typically used for quantification, offering good sensitivity and a wide linear range. japsonline.com

Table 1: Typical GC Parameters for Analysis of Acyl Chloride Derivatives

| Parameter | Typical Value/Condition | Purpose |

| Column | DB-5, DB-Wax, or similar | Separation of derivatives based on boiling point and polarity. japsonline.com |

| Derivatizing Agent | Methanol, Diethylamine, BSTFA | Converts reactive acyl chloride and acid impurities to stable derivatives for analysis. oup.comjapsonline.comchromforum.org |

| Injector Temperature | 240-250 °C | Ensures rapid volatilization of the sample. nih.gov |

| Oven Program | Temperature ramp (e.g., 60°C to 240°C) | Allows for the separation of compounds with different volatilities. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides a quantifiable signal proportional to the amount of analyte. japsonline.com |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. nih.gov |

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of this compound, particularly for purity profiling and identifying non-volatile impurities. Reversed-phase HPLC (RP-HPLC) is the most common mode used. oup.comsielc.com

In a typical RP-HPLC method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, sometimes with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com This setup allows for the separation of the main compound from more polar impurities, such as the hydrolysis product 2-chloro-5-methylbenzoic acid, and less polar byproducts. oup.com

While direct analysis is possible, derivatization can also be employed in HPLC to enhance detection sensitivity, especially when using a UV-Vis detector. researchgate.net Benzoyl chloride and its derivatives are known to react with various nucleophiles to produce strongly UV-absorbing products. nih.govrsc.org This approach is particularly useful for quantifying trace-level impurities. The method's reliability is established through validation according to ICH guidelines, assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). jocpr.com

Table 2: Example HPLC Method Conditions for Substituted Benzoyl Chloride Analysis

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., Newcrom R1) | Standard for separating moderately polar to nonpolar organic compounds. sielc.com |

| Mobile Phase | Acetonitrile/Water gradient | Provides a broad separation range for compounds of varying polarities. sielc.com |

| Modifier | Phosphoric Acid or Formic Acid | Suppresses ionization of acidic impurities (e.g., carboxylic acids) to yield sharper peaks. sielc.com |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate ensuring good separation efficiency. |

| Detector | UV-Vis (e.g., at 254 nm) or Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance for detection. DAD allows for spectral analysis. oup.comresearchgate.net |

| Injection Volume | 5-20 µL | Standard volume for analytical HPLC. nih.govjocpr.com |

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry (MS), provide unequivocal identification of the separated components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the definitive identification of volatile components separated by GC. After separation in the GC column, the analyte molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification of this compound and any impurities, such as chlorotoluenes or residual starting materials. nih.govoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. chromatographyonline.com This technique is particularly valuable for analyzing complex mixtures and for confirming the identity of peaks observed in an HPLC chromatogram. nih.gov For this compound, LC-MS can provide the exact molecular weight of the parent compound and its impurities, aiding in their structural elucidation. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and is capable of detecting analytes at very low concentrations (sub-nanomolar levels). nih.govnih.govresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Each technique provides specific information about the compound's functional groups and atomic connectivity.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each type of proton. The methyl group (CH₃) protons would appear as a sharp singlet, typically in the range of 2.3-2.5 ppm. The aromatic region would display three signals corresponding to the protons on the benzene (B151609) ring. Due to the electronic effects of the chloro and acyl chloride groups, these aromatic protons would be shifted downfield, likely appearing between 7.3 and 8.1 ppm. chemicalbook.com The specific splitting pattern (e.g., doublets, doublet of doublets) would depend on the coupling between adjacent aromatic protons, which can be confirmed using 2D-NMR.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: one for the carbonyl carbon (C=O) of the acyl chloride, which is highly deshielded and appears far downfield (typically >165 ppm); six signals for the aromatic carbons with chemical shifts influenced by the substituents chemicalbook.comdocbrown.info; and one signal for the methyl carbon, appearing upfield (around 20 ppm).

2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to make unambiguous assignments. COSY identifies proton-proton (¹H-¹H) couplings, helping to map the connectivity of the aromatic protons. HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.0-8.1 | d or s | Aromatic H ortho to -COCl |

| ¹H | ~7.4-7.6 | d or dd | Aromatic H |

| ¹H | ~7.3-7.5 | d or dd | Aromatic H |

| ¹H | ~2.4 | s | -CH₃ |

| ¹³C | >165 | Singlet | Carbonyl (C=O) |

| ¹³C | 125-140 | Singlet | Aromatic Carbons (6 signals) |

| ¹³C | ~20 | Quartet (coupled) | Methyl (-CH₃) |

Note: Predicted values are based on data from similar substituted benzoyl chlorides and aromatic compounds. chemicalbook.comdocbrown.info d=doublet, s=singlet, dd=doublet of doublets.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. Aromatic ring vibrations often give strong Raman signals. The technique is particularly useful for analyzing samples in aqueous solution, as water is a weak Raman scatterer.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

| C=O (Acyl Chloride) | Stretch | 1770 - 1815 | Very Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-H (Methyl) | Stretch | 2850 - 2970 | Medium |

| C=C (Aromatic) | Ring Stretch | 1450 - 1600 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Note: Wavenumber ranges are typical for the specified functional groups. nist.govdocbrown.info

Development and Validation of Analytical Methodologies for Characterization

The development and validation of analytical methods are crucial for the reliable characterization and quality control of chemical substances. For this compound, a highly reactive acyl chloride, direct analysis can be challenging. Therefore, methods often involve derivatization to convert the analyte into a more stable and easily detectable compound. rsc.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for the analysis of such compounds. nih.govjocpr.comjapsonline.com

A typical approach for the determination of this compound would involve the development of a derivatization method followed by chromatographic analysis, validated according to the International Council for Harmonisation (ICH) guidelines.

General Method Development Strategy:

Derivatization: this compound can be reacted with a suitable nucleophile, such as an alcohol (e.g., methanol) or an amine, to form a stable ester or amide derivative, respectively. This reaction is typically rapid and quantitative. rsc.orgjapsonline.com

Chromatographic Separation: A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common choice for separating the derivative from any unreacted starting materials or by-products. jocpr.comsielc.com Alternatively, a GC method with a suitable capillary column (e.g., DB-5 or DB-Wax) can be used for the analysis of the volatile derivative. nih.govjapsonline.com

Detection: A UV detector is commonly used for HPLC analysis, with the detection wavelength set to the absorbance maximum of the derivative. jocpr.com For GC analysis, a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. nih.govjapsonline.com

Method Validation:

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. The validation process involves evaluating several key parameters as outlined in the ICH Q2(R1) guideline.

Table 2: Typical Validation Parameters for an Analytical Method for this compound

| Validation Parameter | Acceptance Criteria (Illustrative) | Purpose |

| Specificity | The analyte peak should be well-resolved from other components (e.g., impurities, degradation products) with no interference at the retention time of the analyte. | To ensure the method is selective for the compound of interest. |

| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range. | To demonstrate a proportional relationship between the analyte concentration and the analytical signal. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method is shown to be precise, accurate, and linear. | To define the working concentration limits of the method. |

| Accuracy | Recovery of the analyte should be within 98.0% to 102.0% of the known amount spiked into a matrix. | To assess the closeness of the measured value to the true value. |

| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 2.0% for multiple measurements of the same sample on the same day. - Intermediate Precision (Inter-day): RSD of ≤ 2.0% for measurements on different days, with different analysts or equipment. | To evaluate the consistency and reproducibility of the results. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest concentration of the analyte that can be detected but not necessarily quantified. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature). | To demonstrate the reliability of the method during normal use. |

The development and validation of such an analytical methodology would provide a reliable means for the routine analysis and quality control of this compound in various samples.

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable and Green Synthesis Approaches

The traditional synthesis of acyl chlorides, including 2-Chloro-5-methylbenzoyl chloride, often involves reagents like thionyl chloride or phosphorus pentachloride. libretexts.orgchemguide.co.uk While effective, these reagents raise environmental and safety concerns. ontosight.aiontosight.ai Green chemistry principles are now guiding the development of more environmentally friendly alternatives. humanjournals.com

Development of Novel Catalytic Systems for Acylation Reactions

Acylation reactions using this compound are fundamental in organic synthesis. cymitquimica.com Research is actively pursuing new and improved catalytic systems to enhance the efficiency and selectivity of these reactions.

Recent developments include the use of clay-supported reagents, such as clay-supported ferric chloride (EPZG), which can mediate benzoylation reactions under solvent-free conditions, often coupled with microwave irradiation for increased efficiency. taylorandfrancis.com Inverse phase transfer catalysis (IPTC) is another area of interest. researchgate.netoup.com Catalysts like pyridine (B92270) 1-oxide (PNO) have been shown to be effective in two-phase water/organic solvent systems, offering a different approach to carrying out these reactions. researchgate.netoup.com Furthermore, amyloid-substrate complexes are being investigated as a novel catalytic system for N-benzoylation, demonstrating the potential for biochemically inspired approaches to improve reaction yields. rsc.org

Exploration of New Chemical Transformations and Derivatizations

The reactivity of this compound makes it a versatile building block for creating a wide range of derivatives. cymitquimica.com Research is continuously exploring new ways to transform and derivatize this compound to access novel molecules with potentially valuable properties.

Key areas of investigation include:

Nucleophilic Acyl Substitution: This is a primary reaction pathway for this compound, reacting with various nucleophiles like amines and alcohols to form amides and esters, respectively.

Derivatization for Analysis: Benzoyl chloride and its derivatives are used to derivatize other molecules, such as neurochemicals and metabolites, to make them more suitable for analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgnih.govnih.govchromatographyonline.comacs.org This process can improve the hydrophobicity, sensitivity, and quantification of the target analytes. acs.org

Synthesis of Heterocycles: this compound can be a precursor in the synthesis of various heterocyclic compounds, which are important structural motifs in many biologically active molecules. researchgate.net

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Integration of Flow Chemistry and Automation in Synthesis

To improve the efficiency, safety, and scalability of processes involving this compound, researchers are increasingly turning to flow chemistry and automation. taylorandfrancis.com Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers several advantages. These include better control over reaction parameters like temperature and mixing, which can lead to higher yields and purity. The use of micro-channel reactors is one example of this technology being applied to acylation reactions.

Advanced Mechanistic Insights through Combined Experimental and Computational Studies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new transformations. Modern research combines experimental data with computational modeling to gain detailed insights into how these reactions occur at a molecular level.

For instance, computational studies are being used to investigate the mechanisms of rhodium-catalyzed reactions and to understand the substituent effects on the reactivity of benzoyl chlorides. acs.org Deep-learning architectures are also being developed to predict reaction outcomes and properties of resulting molecules, which can accelerate the discovery of new synthetic routes and compounds. researchgate.net These computational tools, in conjunction with experimental validation, provide a powerful approach to advancing the chemistry of this compound.

Q & A

Basic Questions

Q. What are the common synthesis methods for 2-chloro-5-methylbenzoyl chloride, and how do reaction conditions influence product purity?

- Methodology : The compound is typically synthesized via chlorination of the corresponding benzoic acid derivative. For example, thionyl chloride (SOCl₂) in the presence of N-methylacetamide or N,N-dimethylformamide (DMF) as catalysts under reflux conditions (e.g., 50°C for 1–12 hours in dichloromethane) yields the acyl chloride. Alternative reagents like oxalyl chloride (ClCO)₂O may also be used, with reaction times and solvent polarity affecting side-product formation. Post-synthesis purification involves solvent distillation, water washing, and filtration to isolate the product .

- Key variables : Temperature (0–50°C), solvent (benzene vs. dichloromethane), and catalyst choice (DMF vs. N-methylacetamide) significantly impact reaction efficiency and by-product profiles.

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :